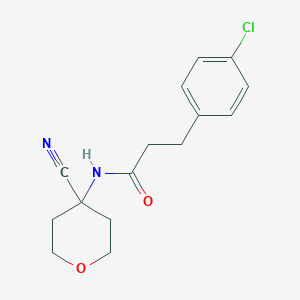
3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide is a useful research compound. Its molecular formula is C15H17ClN2O2 and its molecular weight is 292.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a 4-chlorophenyl group and a cyanooxan moiety, which are critical for its biological activity. Understanding the molecular structure helps elucidate its interaction with biological targets.
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit significant pharmacological effects. Specifically, studies have shown that analogs can act as negative allosteric modulators (NAMs) of the cannabinoid receptor type 1 (CB1). This modulation is crucial in managing conditions such as addiction and anxiety disorders.
Key Findings:
- CB1 Modulation: The compound has been identified as a potential CB1 receptor NAM, which can attenuate cocaine-seeking behaviors in animal models . This suggests therapeutic potential in substance use disorders.
- Potency Variations: Variations in substituents on the phenyl ring affect potency. For instance, 3-chloro and 3-methyl substitutions enhance activity compared to their 4-position counterparts .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| 3-position (Cl, Me) | Increased potency at CB1 |
| 4-position | Generally less potent than 3-position analogs |
Study on Cocaine-Seeking Behavior
In a study evaluating the effects of various analogs, including those based on the structure of this compound, researchers found that certain compounds significantly reduced reinstatement of cocaine-seeking behavior in rats. The study highlighted the importance of specific structural features that enhance brain penetration and metabolic stability .
Metabolic Stability
Pharmacokinetic studies demonstrated that certain analogs exhibited excellent brain exposure with a brain/plasma ratio (Kp) of approximately 2.0, indicating favorable pharmacokinetics for central nervous system (CNS) activity . However, metabolic stability varied among analogs, influencing their therapeutic viability.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMUFSGZAARAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













